3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Chemical Identity and Properties The compound 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 1174868-11-1) is a heterocyclic molecule combining pyrazole and triazolo-azepine moieties. Its molecular formula is C₁₃H₁₆F₃N₅, with a molecular weight of 299.30 g/mol . Key identifiers include the InChIKey UVWUOMKMPQOJKY-UHFFFAOYSA-N and MDL number MFCD12405251 .
However, all listed product sizes (1g, 5g, etc.) are discontinued .
Properties
IUPAC Name |
3-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c1-2-21-9(8-10(19-21)13(14,15)16)12-18-17-11-6-4-3-5-7-20(11)12/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWUOMKMPQOJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine , identified by CAS number 1174868-11-1, is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₆F₃N₅
Molecular Weight: 299.30 g/mol
CAS Number: 1174868-11-1
The structure of the compound features a pyrazole ring fused with a triazole moiety, which is known to influence its biological properties significantly.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In various studies, compounds similar to the target molecule have demonstrated effectiveness against a range of bacterial and fungal strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition that suggest potential for development as antimicrobial agents .
Anti-inflammatory Effects
Pyrazole compounds are well-documented for their anti-inflammatory properties. The target compound has been hypothesized to exhibit these effects based on structural similarities to known anti-inflammatory agents. Studies have shown that related pyrazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, compounds with similar scaffolds have achieved up to 85% inhibition of TNF-α at certain concentrations .
Analgesic Properties
The analgesic activity of pyrazole derivatives is also notable. The compound's structure may allow it to interact with pain pathways effectively. In animal models, related compounds have shown significant pain relief comparable to standard analgesics like ibuprofen .
The biological activity of the target compound can be attributed to its ability to modulate various biochemical pathways:
- Cyclooxygenase Inhibition: Many pyrazole derivatives act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain signaling.
- Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress associated with inflammation and chronic diseases .
Case Studies
Several case studies illustrate the biological efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Activity: A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema comparable to indomethacin .
- Antimicrobial Testing: In vitro tests against multiple bacterial strains demonstrated that certain pyrazole derivatives exhibited MIC values lower than those of standard antibiotics, indicating strong potential for development as new antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₃H₁₆F₃N₅
- Molecular Weight : 299.30 g/mol
- Structural Features : The compound features a unique fused triazole and azepine structure which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the triazole family exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety in the structure enhances these effects. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives suggest that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may offer similar benefits due to its structural characteristics that allow interaction with biological targets involved in cancer progression .
Neuroprotective Effects
The neuroprotective capabilities of triazole derivatives have been explored extensively. Compounds similar to 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . This could position them as candidates for treating neurodegenerative diseases.
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the development of novel polymers with enhanced properties such as thermal stability and chemical resistance. Its application in creating smart materials that respond to environmental stimuli is an area of ongoing research .
Corrosion Inhibitors
Due to its heterocyclic nature, this compound may serve as an effective corrosion inhibitor in various industrial applications. Studies have indicated that similar triazole compounds can form protective films on metal surfaces, thereby reducing corrosion rates .
Case Study 1: Antimicrobial Efficacy
In a study published by Yang and Bao (2020), a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against both Gram-positive and Gram-negative bacteria compared to control substances .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of triazole derivatives demonstrated significant improvements in cell viability under oxidative stress conditions. The study highlighted how structural modifications influenced the efficacy of these compounds in neuroprotection .
Comparison with Similar Compounds
Nitro-Substituted Analogue
- Compound : 3-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 1245772-81-9)
- Molecular Formula : C₁₂H₁₆N₆O₂
- Molecular Weight : 276.30 g/mol .
- Key Differences: Replaces the -CF₃ group with a nitro (-NO₂) substituent, reducing molecular weight and altering electronic properties.
- Status : Discontinued .
Chlorophenyl-Substituted Derivative
- Compound : 3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 306280-54-6)
- Molecular Formula : C₁₃H₁₄ClN₃
- Molecular Weight : 247.72 g/mol .
- Key Differences : Lacks the pyrazole ring entirely, substituting it with a chlorophenyl group. This simplification reduces steric hindrance and fluorine content.
- Status : Available at 98% purity .
Methoxy-Nitro Hybrid
Antimicrobial Derivatives
Compounds such as 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl] derivative) exhibit potent antibacterial activity against Candida albicans and Staphylococcus aureus, surpassing reference drugs like Cefixime in efficacy .
Patent-Based Analogues
A European patent describes 2-bromo-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine , highlighting the role of halogenation (Br, F) in modulating target binding .
Data Table: Comparative Analysis
Q & A
Q. What are the optimal synthetic pathways for preparing 3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, and how can yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of substituted pyrazole intermediates. For example:
- Pyrazole Formation : React ethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) under basic conditions (e.g., NaH in toluene) to form pyrazole carboxylates .
- Triazole-Azepine Assembly : Condensation with hydrazine hydrate or substituted amines under reflux, followed by cyclization using POCl₃ or PCl₃ to form the triazolo-azepine core .
- Yield Optimization : Use high-performance liquid chromatography (HPLC) for purification and monitor reactions via TLC (e.g., CHCl₃:CH₃OH = 95:5) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H NMR and IR Spectroscopy : Confirm regiochemistry of the pyrazole and triazole rings. For example, pyrazole protons typically appear as singlets at δ 6.5–7.5 ppm, while triazole NH signals are observed at δ 8.0–10.0 ppm .
- Elemental Analysis : Verify C, H, N, and F content (e.g., deviations >0.4% indicate impurities) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting fungal 14-α-demethylase (CYP51)?
Methodological Answer:
- Target Selection : Use PDB structures (e.g., 3LD6 for CYP51) to model binding interactions. Pyrazole and triazole moieties may coordinate with the heme iron or occupy hydrophobic pockets .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using software like AutoDock Vina.
- Perform flexible docking to account for side-chain movements in the enzyme’s active site.
- Validate poses via MD simulations (e.g., 100 ns trajectories) to assess stability .
- SAR Insights : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while ethyl substituents may reduce steric clashes .
Q. How should researchers resolve contradictions in reported biological activity data for triazolo-azepine derivatives?
Methodological Answer:
- Data Harmonization :
- Compare assay conditions (e.g., fungal strains, IC₅₀ protocols). For example, discrepancies in antifungal activity may arise from variations in MIC testing (CLSI vs. EUCAST standards) .
- Normalize data using positive controls (e.g., fluconazole for CYP51 inhibition).
- Meta-Analysis : Pool results from multiple studies (e.g., via RevMan) to identify trends. Conflicting cytotoxicity data may reflect differences in cell lines (e.g., HepG2 vs. HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
